1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidin]-2-one 1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidin]-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13670820
InChI: InChI=1S/C13H16N2O3S/c1-19(17,18)15-8-6-13(7-9-15)10-4-2-3-5-11(10)14-12(13)16/h2-5H,6-9H2,1H3,(H,14,16)
SMILES: CS(=O)(=O)N1CCC2(CC1)C3=CC=CC=C3NC2=O
Molecular Formula: C13H16N2O3S
Molecular Weight: 280.34 g/mol

1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidin]-2-one

CAS No.:

Cat. No.: VC13670820

Molecular Formula: C13H16N2O3S

Molecular Weight: 280.34 g/mol

* For research use only. Not for human or veterinary use.

1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidin]-2-one -

Specification

Molecular Formula C13H16N2O3S
Molecular Weight 280.34 g/mol
IUPAC Name 1'-methylsulfonylspiro[1H-indole-3,4'-piperidine]-2-one
Standard InChI InChI=1S/C13H16N2O3S/c1-19(17,18)15-8-6-13(7-9-15)10-4-2-3-5-11(10)14-12(13)16/h2-5H,6-9H2,1H3,(H,14,16)
Standard InChI Key VBLUNWMCPWJXFE-UHFFFAOYSA-N
SMILES CS(=O)(=O)N1CCC2(CC1)C3=CC=CC=C3NC2=O
Canonical SMILES CS(=O)(=O)N1CCC2(CC1)C3=CC=CC=C3NC2=O

Introduction

Structural and Molecular Properties

1'-(Methylsulfonyl)spiro[indoline-3,4'-piperidin]-2-one (IUPAC name: 1'-methylsulfonylspiro[1H-indole-3,4'-piperidine]-2-one) features a spirocyclic architecture that imposes conformational rigidity, a property often exploited in drug design to enhance target binding selectivity . The molecular formula is C₁₃H₁₆N₂O₃S, with a molecular weight of 280.35 g/mol. Key structural attributes include:

  • A spiro carbon bridging the indoline and piperidine rings.

  • A methylsulfonyl group (-SO₂CH₃) at the 1'-position of the piperidine ring.

  • A lactam group in the indoline moiety, contributing to hydrogen-bonding interactions.

PropertyValue
Molecular FormulaC₁₃H₁₆N₂O₃S
Molecular Weight280.35 g/mol
IUPAC Name1'-methylsulfonylspiro[1H-indole-3,4'-piperidine]-2-one
Canonical SMILESO=C1Nc2ccccc2C23CCN(CC3)S(=O)(=O)C

The spiro configuration restricts rotational freedom, potentially optimizing pharmacokinetic properties such as metabolic stability .

Synthesis and Structural Elaboration

Retrosynthetic Analysis

The synthesis of 1'-(methylsulfonyl)spiro[indoline-3,4'-piperidin]-2-one can be approached via spirocyclization strategies. A plausible route involves:

  • Formation of the indoline-2-one core through cyclization of an aniline derivative.

  • Spiro ring construction via intramolecular nucleophilic attack or transition-metal-catalyzed cross-coupling.

  • Introduction of the methylsulfonyl group using methanesulfonyl chloride under basic conditions .

Key Synthetic Methods

Silica gel/alumina-mediated cyclizations have been employed for analogous spiro[indoline-3,3'-pyrrolidin]-2-ones, suggesting adaptability to piperidine variants . For example, Wang et al. demonstrated that ynesulfonamide substrates undergo diastereoselective cascade cyclizations under neat conditions, avoiding Wagner-Meerwein rearrangements through water trapping . Adapting this protocol, the piperidine ring could form via aza-Michael addition followed by sulfonylation.

Thermally induced tandem cyclizations using diazo compounds, as reported by Zhang et al., offer another pathway . While their work focused on pyrazole-oxindoles, the principles of strain-driven cyclization could apply to piperidine systems.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Signals for aromatic protons of the indoline ring appear in the δ 6.8–7.6 ppm range. The methylsulfonyl group’s methyl protons resonate as a singlet near δ 3.1 ppm, while piperidine methylenes show multiplet signals between δ 2.5–3.5 ppm .

  • ¹³C NMR: The lactam carbonyl resonates at δ ~170 ppm. Quaternary carbons adjacent to the spiro center appear upfield (δ 60–70 ppm) .

Infrared (IR) Spectroscopy

Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1320–1150 cm⁻¹ (asymmetric/symmetric S=O stretches) confirm the lactam and sulfonyl groups, respectively.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of the protonated molecular ion ([M+H]⁺) would yield a precise mass of 281.0961 Da, consistent with the molecular formula C₁₃H₁₇N₂O₃S⁺ .

Pharmacological Activity

Growth Hormone Secretagogue Activity

The structurally related compound MK-677 (ibutamoren), which incorporates the 1'-(methylsulfonyl)spiro[indoline-3,4'-piperidin]-2-one moiety, acts as a potent growth hormone secretagogue by agonizing the ghrelin receptor . In a seminal study, an HPLC-MS/MS method quantified MK-677 in human plasma with a detection limit of 0.1 ng/mL, underscoring its bioavailability following oral administration .

Analytical Detection Methods

High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS)

The method validated for MK-677 serves as a template for analyzing 1'-(methylsulfonyl)spiro[indoline-3,4'-piperidin]-2-one:

  • Extraction: Liquid-liquid extraction with methyl-tert-butyl ether (MTBE).

  • Chromatography: Reverse-phase C18 column with gradient elution (acetonitrile/water + 0.1% formic acid).

  • Detection: Multiple reaction monitoring (MRM) of transition m/z 281 → 267 (loss of CH₂O).

ParameterValue
Linear Range0.1–100 ng/mL
Precision (CV%)<7%
Accuracy95–105%

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